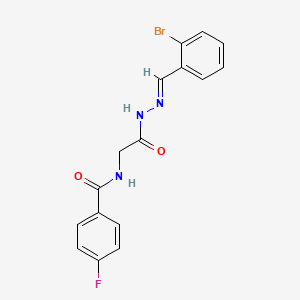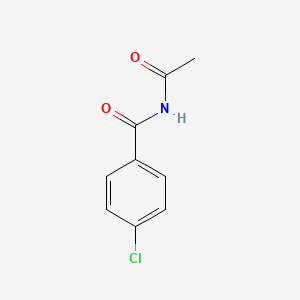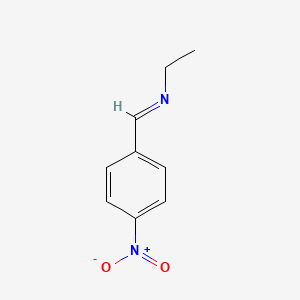
6-Hydroxyprogesterone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxyprogesterone is a synthetic derivative of progesterone, a naturally occurring steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyprogesterone typically involves the hydroxylation of progesterone. One common method includes the use of microbial transformation, where specific strains of fungi or bacteria introduce a hydroxyl group at the 6th position of the progesterone molecule. Chemical synthesis can also be achieved through selective hydroxylation using reagents such as osmium tetroxide or selenium dioxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound often relies on biotechnological processes due to their efficiency and selectivity. Microbial biotransformation using genetically engineered microorganisms is a preferred method, as it allows for high yields and purity of the product.
化学反应分析
Types of Reactions: 6-Hydroxyprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to a ketone, forming 6-oxoprogesterone.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen, reverting it to progesterone.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as tosyl chloride (TsCl) in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: 6-Oxoprogesterone
Reduction: Progesterone
Substitution: Various substituted progesterone derivatives depending on the substituent introduced.
科学研究应用
6-Hydroxyprogesterone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in conditions related to progesterone deficiency or imbalance.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive steroids.
作用机制
The mechanism of action of 6-Hydroxyprogesterone involves its interaction with progesterone receptors in the body. It binds to these receptors, mimicking the effects of natural progesterone. This binding can influence various physiological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and modulation of immune responses. The molecular pathways involved include the activation of gene transcription related to progesterone-responsive genes.
相似化合物的比较
Progesterone: The parent compound, lacking the hydroxyl group at the 6th position.
17α-Hydroxyprogesterone: Another hydroxylated derivative, with the hydroxyl group at the 17th position.
Hydroxyprogesterone caproate: A synthetic progestin used in medicine, with a caproate ester group.
属性
IUPAC Name |
17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCLWZOSAFOXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12001694.png)






![3-Methyl-2-octyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001752.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001767.png)
